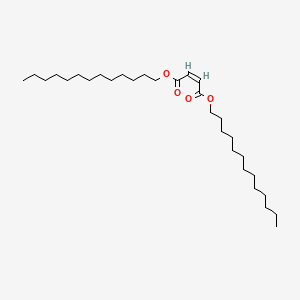

Ditridecyl maleate

Description

Contextualization within Maleate (B1232345) Ester Chemistry

Maleate esters are a class of organic compounds derived from the formal condensation of maleic acid's two carboxylic acid groups with alcohols. yeastgenome.org A defining feature of maleates is the cis-configuration of the ester groups across the carbon-carbon double bond (/C=C), which distinguishes them from their trans-isomers, fumarates. rsc.org The properties of any given maleate ester are significantly influenced by the nature of the attached alkyl groups (the "legs" of the molecule). researchgate.net

The synthesis of maleate esters, including those with long alkyl chains like ditridecyl maleate, typically involves the esterification of maleic anhydride (B1165640) with the corresponding alcohol—in this case, tridecanol (B155529). google.comwikipedia.org One common laboratory and industrial method is the ring-opening of maleic anhydride with an alcohol to form a monoester, followed by a second esterification step with another alcohol. rsc.orggoogle.com For long-chain alcohols, which may be immiscible in aqueous solutions, the synthesis often requires polar organic solvents or a two-step solvent-free process to achieve high conversion. sci-hub.se An alternative approach is the transesterification (or "ester exchange") method, where a short-chain dialkyl maleate (like dibutyl maleate) reacts with a long-chain alcohol under vacuum to produce the desired long-chain maleate ester. google.com

The length of the alkyl chains is a critical determinant of a maleate ester's physical and chemical properties.

Short-chain maleates , such as dimethyl maleate or diethyl maleate, are typically liquids with lower boiling points and higher volatility. yeastgenome.org

Long-chain maleates , like ditridecyl maleate, exhibit reduced solubility in polar solvents but have enhanced compatibility with hydrophobic polymers. They are also less volatile and more stable at elevated temperatures. This trend is crucial for their application in material sciences.

Academic Relevance and Research Trajectories

The academic and industrial interest in ditridecyl maleate and similar long-chain maleate esters stems primarily from their utility in polymer science and material modification. Research focuses on leveraging their unique molecular structure—a reactive double bond "torso" and long, flexible alkyl "legs"—for various applications.

Another significant research trajectory is the use of maleate esters as monomers or co-monomers in polymerization reactions. The double bond in the maleate structure can participate in polymerization, particularly in copolymerization with other vinyl monomers. google.com This allows for the synthesis of copolymers with tailored properties. For example, incorporating hydrophobic long-chain alkyl maleates into a polymer can create materials with lower critical solution temperature (LCST) properties, where the polymer becomes insoluble in water above a specific temperature. google.com This "smart material" behavior is of interest for various advanced applications. Furthermore, the long alkyl chains can impart hydrophobicity and water resistance to coatings and adhesives.

Research also explores the synthesis of novel maleate esters to achieve specific properties. This includes creating maleates with fluorinated chains to produce polymers with high hydrophobicity and oleophobicity after UV-curing, which is of interest in high-technology sectors like aerospace. rsc.orgpolito.it

Properties

CAS No. |

61791-92-2 |

|---|---|

Molecular Formula |

C30H56O4 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

ditridecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25- |

InChI Key |

DFKBFBPHOGVNGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC |

Other CAS No. |

6864-32-0 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Ditridecyl Maleate

Esterification Reactions for Maleate (B1232345) Synthesis

The synthesis of ditridecyl maleate is predominantly achieved through the esterification of maleic anhydride (B1165640) with tridecyl alcohol. This process is characteristic of dialkyl maleate production, which can also start from maleic acid or a maleic acid monoester. google.comchemicalbook.comgoogle.comijcea.org The reaction proceeds in two main stages. The first stage involves a rapid, often uncatalyzed, ring-opening of maleic anhydride by one molecule of the alcohol to form the monoester, monodecyl maleate. chemicalbook.compan.pl The second stage is the slower, reversible esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol to yield the final product, ditridecyl maleate. pan.plgoogle.comresearchgate.net Due to the reversibility of this second step, a catalyst is typically required, and the removal of water as a byproduct is essential to drive the chemical equilibrium toward the formation of the diester. chemicalbook.compan.pl

Conventional synthesis of dialkyl maleates, including ditridecyl maleate, involves the direct reaction of maleic anhydride with an excess of the corresponding alcohol. sphinxsai.com The fundamental mechanism is a nucleophilic acyl substitution, where the alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon of the anhydride. chemicalbook.com This initial attack leads to the ring-opening and the formation of the monoester. The subsequent, and more challenging, esterification of the monoester to the diester is typically facilitated by an acid catalyst. zbaqchem.com

A critical aspect of this pathway is managing the water produced during the reaction. To achieve high conversion rates, this water of esterification must be continuously removed from the reaction mixture, thereby shifting the equilibrium in favor of the product in accordance with Le Chatelier's principle. chemicalbook.compan.pl Reaction temperature is another key parameter; while higher temperatures accelerate the reaction, they can also promote the formation of undesirable byproducts, such as the isomerization of the maleate to the corresponding fumarate (B1241708). zbaqchem.com For the synthesis of similar long-chain alcohol maleates, reaction temperatures are often maintained around 110-120°C. vjst.vn

Catalysis is central to the efficient synthesis of ditridecyl maleate, primarily to accelerate the second, rate-limiting esterification step. pan.pl The choice of catalyst influences not only the reaction rate but also the product purity and the complexity of downstream processing. Catalytic strategies are broadly divided into heterogeneous and homogeneous systems, with recent interest also in radical-initiated processes where ditridecyl maleate acts as a monomer.

Heterogeneous catalysts exist in a different phase from the reactants, which are typically in the liquid phase. For maleate esterification, solid acid catalysts are the most common choice. ijcea.org These include acidic ion-exchange resins such as Dowex 50WX8, zeolites, and various metal oxides. ijcea.orgpan.plresearchgate.net

A significant advantage of using heterogeneous catalysts is the simplification of the product workup. Since the catalyst is a solid, it can be easily separated from the liquid product mixture by filtration, eliminating the need for neutralization and washing steps that are required with homogeneous catalysts. google.com This leads to a cleaner process and reduces waste.

Research on the synthesis of dibutyl maleate has shown that the ion-exchange resin Dowex 50WX8 can exhibit higher activity than conventional homogeneous catalysts like sulfuric acid, although its thermal stability may be limited at temperatures above 120°C (393 K). pan.pl Kinetic studies on the esterification of maleic anhydride with other long-chain alcohols (n-octyl, decyl, and dodecyl) using a Dowex catalyst found the reaction to follow pseudo-first-order kinetics with respect to the maleic acid monoester. researchgate.net

Table 1: Comparison of Catalysts in Maleate Ester Synthesis

| Catalyst Type | Catalyst Example | Phase | Key Advantages | Potential Disadvantages | Reference |

|---|---|---|---|---|---|

| Heterogeneous | Dowex 50WX8 (Ion-Exchange Resin) | Solid | Easy separation, reusability, reduced corrosion and waste. | Lower thermal stability, potential for mass transfer limitations. | pan.plresearchgate.net |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High activity, low cost. | Corrosive, requires neutralization, difficult to separate. | zbaqchem.com |

| Homogeneous | p-Toluenesulfonic Acid (PTSA) | Liquid | High activity, less corrosive than H₂SO₄. | Requires neutralization and separation. | google.com |

| Homogeneous | Phosphotungstic Acid | Liquid | Very high activity. | Higher cost, requires separation. | pan.pl |

| Homogeneous (Organometallic) | Tetrabutyl Zirconate / Titanate | Liquid | Effective esterification catalyst. | Activity can be slower, requires separation. | pan.plgoogleapis.com |

Homogeneous catalysts are soluble in the reaction medium, existing in the same liquid phase as the reactants. savemyexams.comhrmrajgurunagar.ac.in This ensures excellent contact between the catalyst and the reactants, often leading to high reaction rates. The most common homogeneous catalysts for maleate esterification are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). pan.plzbaqchem.com Other effective catalysts include phosphotungstic acid, which has demonstrated very high activity in dibutyl maleate synthesis. pan.pl

While esterification is the primary method for producing ditridecyl maleate, the compound itself is a key reactant in processes involving radical initiation. justia.comjustia.com Specifically, ditridecyl maleate serves as an unsaturated monomer in free-radical graft polymerizations. justia.comjustia.com In these reactions, a free-radical initiator, such as 1,1-bis(t-butylperoxy)cyclohexane or benzoyl peroxide, is used to initiate the reaction between ditridecyl maleate and another polymer backbone, like an ethoxylated castor oil or other polyoxyalkylene adducts, to produce specialized surfactants. vjst.vnjustia.comprepchem.com

The reaction is typically conducted in bulk at temperatures ranging from 30°C to 150°C. justia.comjustia.com This application highlights the importance of the double bond within the maleate structure, which allows it to participate in polymerization reactions to create copolymers with tailored properties.

Optimizing the synthesis of ditridecyl maleate involves the careful control of several reaction parameters to maximize yield and minimize side reactions. The study of reaction kinetics provides the fundamental data needed for this optimization and for reactor design.

Process Optimization: Key variables that are manipulated to optimize the esterification process include:

Molar Ratio of Reactants: Employing a stoichiometric excess of tridecyl alcohol relative to maleic anhydride is a common strategy to shift the reaction equilibrium towards the formation of the diester product. ijcea.org Studies on analogous systems have explored alcohol-to-acid molar ratios from 2.2:1 up to 20:1. pan.plresearchgate.net

Temperature: The reaction rate is highly dependent on temperature. However, an optimal temperature must be chosen to ensure a reasonable reaction rate without causing the degradation of the catalyst or promoting the isomerization of the maleate product to the less desirable fumarate isomer. pan.plzbaqchem.com For butanol esterification, a range of 110-140°C (383-413 K) has been found to be effective. pan.pl

Catalyst Concentration: The rate of the catalyzed reaction is directly influenced by the amount of catalyst used. zbaqchem.com Typical loadings for similar esterifications range from 0.5 to 2.0 wt% of the reaction mixture. researchgate.net

Water Removal: As a reversible reaction, the efficient and continuous removal of water is paramount for driving the synthesis to completion. This is often accomplished by azeotropic distillation. chemicalbook.compan.pl

For the esterification of maleic anhydride with hexan-1-ol using sulfuric acid , the reaction was found to be first-order with respect to the monoester concentration and directly proportional to the catalyst concentration. researchgate.net

When using an ion-exchange resin (Dowex) with long-chain alcohols, the reaction also behaves as a pseudo-first-order reaction with respect to the acid. researchgate.net The activation energy for this heterogeneously catalyzed process was determined to be 58.71 kJ/mol. researchgate.net

In contrast, using an organometallic catalyst like tetrabutyl titanate , the reaction with hexan-1-ol was observed to be second-order with respect to both the acid and the alcohol. researchgate.net

In the absence of any catalyst, the reaction of monobutyl maleate with butan-1-ol was reported to be a third-order reaction. pan.pl

Table 2: Summary of Kinetic Data for Maleate Esterification

| Alcohol | Catalyst | Reaction Order (w.r.t. Monoester) | Reaction Order (w.r.t. Alcohol) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Hexan-1-ol | Sulfuric Acid | 1 | - | - | researchgate.net |

| Hexan-1-ol | Tetrabutyl Titanate | 2 | 2 | - | researchgate.net |

| n-Octyl/Decyl/Dodecyl Alcohol | Dowex Resin | 1 (pseudo) | 0 (pseudo) | 58.71 kJ/mol | researchgate.net |

| Butan-1-ol | None | Third order overall | - | pan.pl |

Catalytic Approaches in Ditridecyl Maleate Synthesis

Homogeneous Catalysis

Alternative Synthetic Routes and Novel Approaches

Beyond the conventional direct esterification of maleic anhydride with tridecyl alcohol, alternative and novel synthetic routes for producing Ditridecyl maleate and related diesters are being explored to enhance efficiency, yield, and product purity. These methods primarily include variations in catalysis and reaction mechanisms.

Transesterification

Transesterification, or alcoholysis, is a widely employed alternative for producing esters. scielo.br In this process, an existing ester reacts with an alcohol to form a new ester, displacing the original alcohol. For the synthesis of Ditridecyl maleate, a lower alkyl maleate, such as dimethyl maleate or diethyl maleate, could be reacted with tridecyl alcohol in the presence of a catalyst. The process is a sequence of three reversible reactions, and an excess of the reactant alcohol is typically used to drive the equilibrium towards the desired product. scielo.br

Acid-Catalyzed Transesterification : This process involves the protonation of the carbonyl group of the ester by an acid catalyst, which increases its electrophilicity. The reactant alcohol then performs a nucleophilic attack on the carbonyl carbon. scielo.br To maximize the yield of the final product, the reaction should be conducted in the absence of water to prevent a competing hydrolysis reaction. scielo.br

Base-Catalyzed Transesterification : This is generally faster than the acid-catalyzed version. The mechanism involves the formation of an alkoxide from the alcohol, which then attacks the carbonyl carbon of the ester. scielo.br However, this method is sensitive to the presence of water and free fatty acids, which can lead to soap formation, complicating the purification process. scielo.br

Enzymatic Transesterification : The use of enzymes, particularly lipases like Novozym 435, offers a highly selective and environmentally benign alternative. mdpi.com These biocatalysts function under mild temperature and pressure conditions, reducing energy consumption and the formation of by-products. scielo.brmdpi.com The reaction involves heating the starting ester (e.g., ethyl p-coumarate) with the desired alcohol under reduced pressure, followed by the addition of the enzyme. mdpi.com This approach, while often slower, is valued for its high specificity and green credentials.

Free-Radical Initiated Reactions

A novel approach detailed in patent literature involves the use of Ditridecyl maleate as a reactant in free-radical polymerization. In these applications, Ditridecyl maleate is reacted with polyoxyalkylene adducts in the presence of a free-radical initiator. justia.com This method is particularly useful for creating surfactants for specialized applications like polyurethane and isocyanurate foams. justia.comgoogleapis.com The reaction can be accelerated by the optional use of a metal catalyst, such as ferrocene. googleapis.com

Table 1: Comparison of Alternative Synthesis Methods for Diesters

| Method | Catalyst Examples | Typical Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Acid-Catalyzed Transesterification | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Solid Acids | High temperature, Anhydrous | Handles free fatty acids well. | Corrosive, Slower reaction rates, Requires water removal. | scielo.br, ajol.info |

| Base-Catalyzed Transesterification | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (CH₃ONa) | Lower temperature, Anhydrous | Fast reaction rates, High conversion. | Sensitive to water and free fatty acids (soap formation), Difficult product separation. | nih.gov, scielo.br |

| Enzymatic Transesterification | Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 75°C), Reduced pressure | High selectivity, Environmentally friendly, Minimal by-products, Easy catalyst removal. | Slower reaction rates, Higher catalyst cost. | mdpi.com, scielo.br |

| Free-Radical Polymerization | Peroxides, Azo compounds (Initiators); Ferrocene (optional accelerator) | 30 to 150°C | Creates novel surfactant structures. | Specific to polymer applications, Not a direct synthesis of the monomer. | googleapis.com, justia.com |

Green Chemistry Principles in Ditridecyl Maleate Production

The production of industrial chemicals like Ditridecyl maleate is increasingly being viewed through the lens of green chemistry, a framework designed to make chemical processes safer, more efficient, and environmentally sustainable. thinkmagazine.mtnews-medical.net The twelve principles of green chemistry provide a roadmap for achieving these goals. acs.org

Waste Prevention : This primary principle emphasizes designing syntheses to minimize waste rather than treating it after creation. acs.org For Ditridecyl maleate, this can be achieved by optimizing reactions to achieve high yields and selectivity, thus reducing the formation of unwanted by-products.

Atom Economy : Developed by Barry Trost, this principle aims to maximize the incorporation of all reactant atoms into the final product. acs.org The direct esterification of maleic anhydride with two equivalents of tridecyl alcohol has a high atom economy, as the only by-product is one molecule of water.

Less Hazardous Chemical Synthesis : This involves using and generating substances with little to no toxicity. This can be achieved by replacing traditional hazardous catalysts, like strong mineral acids, with safer alternatives. citrefine.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. acs.org In Ditridecyl maleate synthesis, employing solid, recyclable acid catalysts (e.g., zeolites, sulfonated carbons) instead of corrosive liquid acids like sulfuric acid aligns with this principle. ajol.infogoogle.com These catalysts are easily separated from the reaction mixture, simplifying purification and reducing corrosive waste streams. google.com Enzymatic catalysis is another prime example, lowering the reaction's activation energy under mild conditions. citrefine.com

Use of Renewable Feedstocks : A key goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable ones, such as biomass. acs.org Research has shown the feasibility of producing diethyl maleate directly from raw lignocellulosic biomass in a one-pot process. rsc.org This opens a promising, though currently challenging, route for sourcing the maleate portion of Ditridecyl maleate from renewable materials.

Design for Energy Efficiency : Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. news-medical.net While the esterification to produce Ditridecyl maleate typically requires heat, the use of highly active catalysts or enzymatic methods can lower the required reaction temperature, thereby reducing energy consumption. citrefine.com

Table 2: Application of Green Chemistry Principles to Ditridecyl Maleate Synthesis

| Green Chemistry Principle | Application in Ditridecyl Maleate Synthesis | Potential Benefits | Citation(s) |

|---|---|---|---|

| Waste Prevention | Optimize reaction conditions for near-quantitative conversion. | Reduced by-products and purification costs. | acs.org |

| Atom Economy | Utilize direct esterification of maleic anhydride with tridecyl alcohol. | High efficiency in material use, minimal theoretical waste. | acs.org |

| Catalysis | Replace homogeneous catalysts (e.g., H₂SO₄) with heterogeneous solid acids (zeolites, ion-exchange resins) or enzymes (lipases). | Reduced corrosion, simplified catalyst separation and recycling, milder reaction conditions, less waste. | google.com, acs.org, mdpi.com |

| Use of Renewable Feedstocks | Source maleic anhydride and/or tridecyl alcohol from biomass derivatives. | Reduced reliance on fossil fuels, improved sustainability profile. | rsc.org, acs.org |

| Design for Energy Efficiency | Employ highly efficient catalysts or enzymatic processes to lower reaction temperatures and pressures. | Lower energy consumption and operational costs. | citrefine.com, news-medical.net |

| Design for Degradation | Ensure the final product is biodegradable. | Minimized environmental persistence after use. | acs.org |

Polymerization and Copolymerization Studies of Ditridecyl Maleate

Homopolymerization Mechanisms of Ditridecyl Maleate (B1232345)

The homopolymerization of maleate esters, including ditridecyl maleate, is generally challenging to achieve through conventional free-radical polymerization. The cis-configuration of the substituents around the double bond creates significant steric hindrance, which impedes the approach of a growing polymer chain. 213.55.90 This steric hindrance is a primary reason for the low reactivity of maleates in homopolymerization compared to their trans-isomers, fumarates.

While direct homopolymerization is unfavorable, some studies on dialkyl maleates suggest that polymerization can sometimes be induced under specific conditions, potentially involving isomerization from the maleate to the more reactive fumarate (B1241708) form, catalyzed by certain bases or through thermal means. 213.55.90 However, specific data on the successful homopolymerization of ditridecyl maleate and its kinetics are not extensively documented in publicly available research. The polymerization of similar long-chain dialkyl maleates often results in low molecular weight oligomers, if any polymer is formed at all.

Copolymerization with Vinyl Monomers

Emulsion Copolymerization Dynamics

Emulsion polymerization is a common technique for producing copolymers of vinyl acetate (B1210297) with dialkyl maleates. capes.gov.br In this process, the monomers are emulsified in an aqueous phase with the aid of surfactants. The polymerization is typically initiated by water-soluble initiators. The dynamics of emulsion copolymerization involving long-chain maleates like ditridecyl maleate are complex. The distribution of the hydrophobic maleate and the more hydrophilic comonomer between the aqueous phase, monomer droplets, and micelles plays a crucial role in the reaction kinetics and the final polymer properties. mdpi.com

Studies on the semicontinuous emulsion copolymerization of vinyl acetate with dibutyl maleate have shown that the concentration of unreacted monomer and the particle size of the copolymer can oscillate over time, which is linked to limited particle flocculation. capes.gov.br While specific kinetic data for ditridecyl maleate is scarce, similar dynamic behavior can be anticipated due to its hydrophobic nature. The long alkyl chains of ditridecyl maleate would significantly influence its partitioning within the emulsion system.

Ditridecyl Maleate as a Comonomer in Vinyl Acetate Systems

Ditridecyl maleate can be copolymerized with vinyl acetate to act as an internal plasticizer, imparting flexibility to the resulting polymer. ntu.edu.sg The copolymerization of vinyl acetate with various dialkyl maleates has been a subject of interest for producing adhesives and coatings. sid.irresearchgate.net

The reactivity ratios for the copolymerization of vinyl acetate (VAc) and dialkyl maleates are crucial for understanding the copolymer structure. For the vinyl acetate and dibutyl maleate (DBM) system, which can serve as a model, the reactivity ratios (r) have been reported. These values indicate the relative reactivity of a growing polymer radical towards its own monomer versus the comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VAc) | r2 (DBM) | Reference |

| Vinyl Acetate | Dibutyl Maleate | 0.1135 | 0.0562 | cmu.edu |

This data is for dibutyl maleate and is used as a proxy for ditridecyl maleate due to the lack of specific data for the latter.

The low values of both r1 and r2 suggest a tendency towards alternating copolymerization rather than the formation of long homopolymer sequences of either monomer. cmu.edu This is a common characteristic in the copolymerization of electron-donating monomers like vinyl acetate with electron-accepting monomers like maleates. cmu.edu

Ditridecyl Maleate in Acrylic Monomer Copolymerization

Ditridecyl maleate can also be copolymerized with acrylic monomers, such as methyl methacrylate (B99206) and butyl acrylate. justia.comgoogle.com Similar to vinyl acetate systems, the incorporation of the long-chain maleate can modify the properties of the resulting acrylic polymer, for instance, by lowering its glass transition temperature (Tg) and increasing its flexibility.

The reactivity ratios for the copolymerization of acrylic monomers with dialkyl maleates also indicate a tendency for cross-propagation. For example, studies on the copolymerization of styrene (B11656) (an acrylic-type monomer in this context) with long-chain di-n-alkyl itaconates (structurally similar to maleates) show reactivity ratios significantly less than one. scielo.org

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (DI-n, n=12, 14, 16) | r2 (Styrene) | Reference |

| Di-n-alkylitaconates | Styrene | 0.22 - 0.28 | 0.19 - 0.39 | scielo.org |

This data is for long-chain di-n-alkyl itaconates and is used as an illustrative example for the reactivity of long-chain dialkyl esters with a vinyl monomer.

These values suggest that both the growing itaconate radical and the growing styrene radical prefer to add the other monomer, leading to a more random or alternating copolymer structure. A similar trend would be expected for the copolymerization of ditridecyl maleate with acrylic monomers.

Free Radical Copolymerization of Ditridecyl Maleate

Free radical polymerization is the most common method for the copolymerization of ditridecyl maleate with vinyl monomers. fujifilm.com The process involves the generation of free radicals from an initiator, which then add to the double bonds of the monomers to propagate the polymer chain.

Initiator Systems and Their Influence on Polymerization

The choice of initiator and its concentration can significantly influence the kinetics of the copolymerization and the properties of the final polymer. Common initiators for free radical polymerization include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). kpi.ua For emulsion polymerization, water-soluble initiators like potassium persulfate are often used. google.com

The concentration of the initiator affects the rate of polymerization and the molecular weight of the resulting copolymer. Generally, a higher initiator concentration leads to a higher polymerization rate but a lower average molecular weight, as more polymer chains are initiated.

The following table shows the effect of initiator concentration on the polymerization of vinyl acetate with dibutyl maleate, which provides insight into the expected behavior for ditridecyl maleate systems.

| Initiator | Initiator Concentration (mol/L) | Monomer Conversion after 3 hours (%) | Reference |

| Ammonium Persulfate | 1-2 parts (in recipe) | Not specified, but used in synthesis | google.com |

| AIBN | 4.33 x 10⁻² | ~40 (at 60°C) | sid.ir |

This data is derived from studies on dibutyl maleate and serves as a representative example.

The efficiency of the initiator, which is the fraction of radicals that successfully initiate a polymer chain, is also a critical factor. 213.55.90 Side reactions can reduce initiator efficiency. In the context of long-chain maleates, the steric bulk of the alkyl groups might also influence the accessibility of the double bond to the initiator radicals, potentially affecting the initiation efficiency.

Reaction Kinetics and Chain Propagation in Radical Systems

The study of reaction kinetics and chain propagation provides fundamental insights into how monomers like ditridecyl maleate behave during polymerization. As a 1,2-disubstituted ethylene (B1197577) derivative, ditridecyl maleate, like other dialkyl maleates, exhibits specific reactivity in radical systems. These monomers are generally characterized as electron-accepting, which significantly influences their polymerization behavior.

Due to steric hindrance from the two bulky tridecyl ester groups and the electron-withdrawing nature of the carboxyl groups, ditridecyl maleate shows a very low tendency to homopolymerize under typical radical conditions. The propagation rate constant for the addition of a maleate monomer to a macroradical ending in a maleate unit is exceptionally low.

However, it readily participates in copolymerization with other monomers. The kinetics of such copolymerizations can be complex. The rate of polymerization and the composition of the resulting copolymer are heavily dependent on the reactivity ratios of the comonomers, the total monomer concentration, and the specific initiator used. cmu.edu Kinetic investigations for such systems are often carried out using techniques like differential automatic microcalorimetry, which measures the rate of heat release under isothermal conditions to determine polymerization rates. mdpi.com While specific kinetic data for ditridecyl maleate is not extensively published, the general principles governing dialkyl maleates apply. For instance, in copolymerization with electron-donating monomers, the cross-propagation rate constants are significantly higher than the homopropagation rate constants, a key factor leading to the phenomena described in the following section.

Alternating Copolymerization Phenomena

A significant characteristic of dialkyl maleates, including ditridecyl maleate, is their propensity to form alternating copolymers with electron-donating monomers. cmu.edu This phenomenon arises from the large difference in electron density between the electron-poor maleate double bond and the electron-rich double bond of a comonomer like a vinyl ether or styrene. jku.atlboro.ac.uk

Two primary mechanisms are proposed to explain this alternating behavior:

Terminal Model: This model assumes that the alternation is driven by the high reactivity of a macroradical ending in an electron-accepting unit (like maleate) towards an electron-donating monomer, and vice versa. Essentially, both monomeric species prefer cross-propagation over homopropagation. jku.at

Charge-Transfer Complex (CTC) Model: This theory posits that the electron-donor and electron-acceptor monomers form a transient charge-transfer complex in an equilibrium state. This complex then enters the polymer chain as a single unit. The formation of a CTC is considered a decisive factor in determining the relative reactivities of the monomers and elucidating the chain growth mechanism. cmu.edu

Studies on similar systems, such as maleic anhydride (B1165640) with styrene or maleimide (B117702) with vinyl ethers, have shown that the reaction proceeds rapidly to form a strictly alternating copolymer. cmu.edulboro.ac.ukkpi.ua The resulting -A-B-A-B- pattern along the polymer backbone imparts a high degree of order to the macromolecule. jku.at For the ditridecyl maleate/vinyl ether system, it is expected that an alternating structure would be readily formed under radical initiation.

Advanced Polymer Architectures Incorporating Ditridecyl Maleate Units

The unique reactivity of ditridecyl maleate allows for its incorporation into more complex and tailored polymer architectures beyond simple random or alternating copolymers. These advanced structures can be designed to have specific properties for specialized applications.

Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers containing ditridecyl maleate units typically requires controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). lboro.ac.uknih.govfrontiersin.org

A common strategy involves sequential polymerization:

A first block is synthesized via a CRP method.

The resulting end-reactive polymer is then used as a macro-RAFT agent or macroinitiator to polymerize a second monomer or a mixture of monomers. nih.gov

For instance, a polystyrene macroinitiator could be used to initiate the polymerization of a mixture of ditridecyl maleate and an electron-donating comonomer (e.g., styrene or a vinyl ether) to create a polystyrene-b-poly(ditridecyl maleate-alt-styrene) diblock copolymer. The synthesis of such structures allows for the combination of properties from different polymer segments, such as the glassy nature of polystyrene and the flexibility or functionality imparted by the maleate-containing block. While specific examples involving ditridecyl maleate are not prevalent in literature, the established principles of CRP provide a clear pathway for their creation. nih.govresearchgate.net

Graft Copolymers

Graft copolymers consist of a main polymer backbone to which one or more side chains of a different composition are attached. ijpsr.com Ditridecyl maleate has been successfully used to create graft copolymers through a "grafting onto" approach, where it is reacted with a pre-existing polymer backbone. justia.comjustia.com

A notable example is the grafting of ditridecyl maleate onto polyoxyalkylene backbones, such as ethoxylated castor oil, to produce surfactants for stabilizing polyurethane and other polymer foams. justia.comjustia.com The synthesis involves heating the backbone polymer with ditridecyl maleate in the presence of a free-radical initiator. justia.com The mechanism is believed to involve the abstraction of a hydrogen atom from the polyether backbone by an initiator radical, creating a macroradical site onto which a ditridecyl maleate unit can add. justia.comuniversiteitleiden.nl Due to the low tendency of maleates to homopolymerize, the grafts are believed to consist primarily of single diester units attached to the backbone. justia.com

Research has shown that the efficiency of this grafting reaction can be improved. For example, using a mixture of ditridecyl fumarate (the trans-isomer) and ditridecyl maleate (the cis-isomer) results in higher grafting efficiency and less residual unreacted monomer compared to using ditridecyl maleate alone. justia.com This is attributed to the higher reactivity of the fumarate isomer.

| Surfactant Synthesized | Diester Used (% by weight) | Residual Monomer (%) | Comments |

|---|---|---|---|

| With Maleate Only | Ditridecyl Maleate (20%) | > 5% | Reaction leaves more than double the amount of unreacted monomer compared to the fumarate-containing mixture. |

| With Fumarate/Maleate Mixture | Ditridecyl Fumarate/Maleate (25%) | 2-3% | Demonstrates higher grafting efficiency. |

| With Fumarate/Maleate Mixture | Ditridecyl Fumarate/Maleate (30%) | 2-3% | Maintains high efficiency at higher diester concentration. |

| With Fumarate/Maleate Mixture | Ditridecyl Fumarate/Maleate (35%) | 2-3% | Maintains high efficiency at higher diester concentration. |

Ditridecyl Maleate As a Functional Additive in Polymeric Systems

Role of Ditridecyl Maleate (B1232345) in Polymer Modification

The primary role of ditridecyl maleate in polymer modification is to enhance processability and impart flexibility. google.comnbinno.com It functions as a modifier and flow-promoting compound, particularly in high-performance thermoplastics like polyphenylene ether (PPE) resins. google.comgoogle.com The addition of ditridecyl maleate to a polymer matrix can lead to improved melt flow characteristics, which is advantageous in processing techniques such as injection molding and extrusion. google.comnouryon.com

Polymer modification aims to tailor the properties of standard plastics into materials with enhanced features like improved impact strength, flexibility, or thermal stability. kuraray.com Additives like ditridecyl maleate are crucial in this context. For instance, in the modification of PPE resins, ditridecyl maleate is used to improve processability and oxidative stability. google.com Maleates can be incorporated into polymer backbones through processes like grafting, where maleic anhydride (B1165640) is grafted onto polymers like polyethylene (B3416737) or polypropylene (B1209903) to create new materials with tailored properties. nouryon.comthecompoundcompany.com This chemical modification can enhance the compatibility between different polymer phases or between a polymer and a filler. researchgate.net

Ditridecyl Maleate as an Internal Plasticizer in Polymer Matrices

Ditridecyl maleate can function as an internal plasticizer. hallstarindustrial.com Internal plasticization involves the integration of the plasticizing agent into the polymer structure, often through copolymerization. chemicalbook.com This contrasts with external plasticizers, which are simply mixed with the polymer. In emulsion copolymerization reactions, for example with vinyl acetate (B1210297), maleates like DTDM can be used to create a paint base compound where they act as internal plasticizers. hallstarindustrial.com This method results in a permanent modification of the polymer, reducing issues like plasticizer migration that can occur with external plasticizers. mdpi.com

The mechanism of plasticization relies on the molecular interactions between the plasticizer and the polymer chains. mdpi.com Plasticizer molecules, such as ditridecyl maleate, insert themselves between the long polymer chains. chemicalbook.com This insertion increases the intermolecular distance, or free volume, between the polymer chains, which in turn weakens the cohesive forces (like van der Waals forces) that hold the chains together. chemicalbook.commdpi.com

The introduction of ditridecyl maleate as a plasticizer has a significant influence on the mechanical properties of the host polymer. The primary effect is an increase in flexibility and ductility. nbinno.com However, this often comes with a trade-off in other mechanical characteristics.

Generally, the addition of a plasticizer leads to:

Decreased Tensile Strength and Modulus of Elasticity: By separating the polymer chains and reducing intermolecular forces, plasticizers lower the stress required to deform and ultimately break the material. uobabylon.edu.iq

Increased Elongation at Break: The enhanced chain mobility allows the polymer to stretch more before fracturing. uobabylon.edu.iq

Improved Impact Strength: The ability of the polymer chains to move more freely allows the material to absorb more energy from an impact without fracturing, thus increasing its toughness. thecompoundcompany.com

Research on polyphenylene ether resins demonstrates the practical effect of ditridecyl maleate. Its incorporation as a modifier improves the spiral flow of the resin, a key indicator of melt processability. google.com An increase in flow suggests a reduction in melt viscosity, which is a direct consequence of the plasticizing effect.

Table 1: Effect of Maleate Additives on Polyphenylene Ether Resin Properties This table presents data on the percentage increase in spiral flow for a polyphenylene ether resin when modified with various maleate additives, including ditridecyl maleate.

| Additive | Concentration (%) | Spiral Flow Increase (%) |

| Dibutyl Maleate | 0.5 | 9 |

| Dibutyl Maleate | 1.0 | 17 |

| Dibutyl Maleate | 2.0 | 31 |

| Dibutyl Maleate | 4.0 | 73 |

| Diethylhexyl Maleate | 1.49 | 22 |

| Diethylhexyl Maleate | 2.0 | 36 |

| Ditridecyl Maleate | 2.11 | 25 |

| Data sourced from patent information detailing the modification of polyphenylene ether resins. The results show a significant improvement in processability (spiral flow) with the addition of maleate esters. google.com |

Molecular Interactions in Plasticized Polymer Systems

Ditridecyl Maleate in Advanced Material Formulations

Ditridecyl maleate is also utilized as a component in the formulation of various advanced materials, where it serves as a reactive intermediate or a performance-enhancing additive.

In the field of coatings, ditridecyl maleate is described as a reactive ester plasticizer, particularly for applications requiring high-temperature performance. specialchem.com Plasticizers in coatings enhance flexibility and durability. nbinno.com The reactivity of the maleate group can potentially allow it to participate in cross-linking reactions during the curing process, leading to a more robust and permanent integration into the coating matrix. This is beneficial for creating durable films that can withstand environmental stresses.

In adhesives, maleate esters contribute to improved adhesion properties and workability. nbinno.com The use of dialkyl maleates, a category that includes ditridecyl maleate, is noted in the formulation of adhesives and components of coatings intended for indirect food contact, highlighting their utility in specialized applications. fao.org The broader family of maleates is used in producing polyaspartic coatings, adhesives, sealants, and elastomers through reactions with amines. wikipedia.org

Ditridecyl maleate serves as an intermediate in the synthesis of other organic compounds, including resins and surfactants. hallstarindustrial.com It has been used in the modification of polyphenylene ether resins to enhance their foamability and processability. google.comgoogle.com In these applications, it acts as a functionalizing modifier.

In surfactant chemistry, ditridecyl maleate can be a precursor. For example, it is a reactant in the preparation of ethoxylated castor oil-ditridecyl maleate surfactants. prepchem.com Surfactants, or surface-active agents, are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. ontosight.ai The chemical structure of ditridecyl maleate, with its long hydrocarbon (tridecyl) chains, provides the hydrophobic character necessary for surfactant applications. ontosight.ai Furthermore, maleates are used to manufacture sulfosuccinates, which are powerful wetting agents employed in detergent applications. hallstarindustrial.com

Elucidation of Reaction Mechanisms Involving Ditridecyl Maleate

Mechanistic Studies of Esterification Reactions

The synthesis of ditridecyl maleate (B1232345) is achieved through the esterification of maleic anhydride (B1165640) with tridecyl alcohol. This process is a subset of Fischer-Speier esterification, a classic acid-catalyzed reaction. The mechanism unfolds in a series of equilibrium steps.

The esterification of maleic anhydride occurs in two main stages. The first stage is a rapid, non-catalytic reaction where one molecule of tridecyl alcohol reacts with maleic anhydride to form the monoester, monotridecyl maleate. This step is typically fast and goes nearly to completion. pan.pl The second, slower stage involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of tridecyl alcohol to form the diester, ditridecyl maleate. This second step is reversible and requires a catalyst to proceed at a practical rate. pan.pl

The generally accepted mechanism for the acid-catalyzed esterification is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group (in the monoester) by an acid catalyst, such as sulfuric acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. chemguide.co.uk

Nucleophilic Attack: A molecule of tridecyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). chemguide.co.uk

Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product, ditridecyl maleate, and regenerate the acid catalyst. chemguide.co.uk

To drive the reversible reaction toward the product side, water is continuously removed from the reaction mixture, often by azeotropic distillation. pan.pl The choice of catalyst is also critical. While strong mineral acids like sulfuric acid are effective, other catalysts like phosphotungstic acid and certain ion-exchange resins have also been studied for similar esterification reactions. pan.pl

Catalysts like 4-(dimethylamino)pyridine (DMAP) are also known to be highly effective for acylation reactions, proceeding through a different mechanism involving the formation of a highly reactive acylpyridinium ion intermediate. utrgv.edu

Table 1: Key Steps in the Acid-Catalyzed Esterification of Monotridecyl Maleate

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Protonation | Monotridecyl maleate, Acid Catalyst (H⁺) | Protonated monoester |

| 2 | Nucleophilic Attack | Protonated monoester, Tridecyl alcohol | Tetrahedral intermediate |

| 3 | Proton Transfer | Tetrahedral intermediate | Oxonium ion intermediate |

| 4 | Water Elimination | Oxonium ion intermediate | Protonated ditridecyl maleate, Water |

Isomerization Pathways of Maleate Esters (Maleate-Fumarate Isomerization)

Ditridecyl maleate, a cis-isomer, can undergo isomerization to its more thermodynamically stable trans-isomer, ditridecyl fumarate (B1241708). This cis-trans isomerization is a well-documented phenomenon for maleate esters and can be catalyzed by various means. core.ac.uk

Acid Catalysis: Mineral acids can catalyze the isomerization. The mechanism involves the reversible addition of a proton to the carbon-carbon double bond. This allows for free rotation around the now single C-C bond, leading to the formation of the more stable fumarate isomer upon deprotonation. core.ac.uk

Radical-Catalyzed Isomerization: Isomerization can also be initiated by radicals. For instance, in the presence of a radical source like a bromine radical (formed from photolysis of Br₂), the radical adds to the C=C double bond. This addition breaks the pi bond, permitting rotation around the sigma bond. Subsequent elimination of the bromine radical yields the isomerized fumarate ester. core.ac.ukresearchgate.net

Nucleophile-Catalyzed Isomerization: Certain nucleophiles, particularly primary and secondary amines, readily catalyze the isomerization of dialkyl maleates. unibas.it The mechanism involves the nucleophilic addition of the amine to the double bond (a Michael-type addition), forming a zwitterionic intermediate. Rotation around the C-C single bond, followed by the elimination of the amine, results in the fumarate product. unibas.it Tertiary amines are generally ineffective as they lack the necessary proton for the elimination step. core.ac.uk

Enzymatic Isomerization: In biological systems, enzymes known as maleate isomerases catalyze this transformation. wikipedia.org The mechanism often involves a nucleophilic cysteine residue in the enzyme's active site, which adds to the maleate double bond to form a covalent succinyl-cysteine intermediate. Rotation and subsequent elimination yield the fumarate. wikipedia.orgchemrxiv.org

Unraveling Side Reactions and By-product Formation

During the synthesis and subsequent reactions of ditridecyl maleate, several side reactions can occur, leading to the formation of by-products.

In Esterification:

Ether Formation: At the high temperatures often used for esterification, alcohols can undergo acid-catalyzed dehydration to form ethers (e.g., di-tridecyl ether) and water.

Isomerization to Fumarate: As discussed, the maleate product can isomerize to the corresponding fumarate ester, especially under acidic conditions and high temperatures. researchgate.net This is often an undesired side reaction if the pure cis-isomer is required.

Addition to the Double Bond (Michael Addition): The alcohol can potentially add across the activated double bond of the maleate or maleic anhydride, though this is generally less favorable than esterification under typical conditions.

In Polymerization:

Chain Transfer: Chain transfer reactions can lead to polymers with lower molecular weights than expected and can introduce different end-groups into the polymer chain. uodiyala.edu.iq

Hydrolysis: If water is present in the polymerization system, hydrolysis of the ester groups can occur, particularly under acidic or basic conditions. This would lead to the formation of carboxylic acid groups on the polymer backbone and the release of tridecyl alcohol. google.com

By-products from Initiator: The initiator itself can generate by-products that might be incorporated into the polymer or exist as impurities.

Table 3: Common Side Reactions and By-products

| Reaction Stage | Side Reaction | Potential By-products |

|---|---|---|

| Esterification | Alcohol Dehydration | Di-tridecyl ether, Water |

| Esterification | Maleate-Fumarate Isomerization | Ditridecyl fumarate |

| Esterification/Polymerization | Michael Addition | Succinate derivatives |

| Polymerization | Hydrolysis | Polymeric acids, Tridecyl alcohol |

Structure Property Relationships in Ditridecyl Maleate and Its Derivatives

Correlating Molecular Structure with Polymerization Behavior

The polymerization behavior of dialkyl maleates, including ditridecyl maleate (B1232345), is intrinsically linked to their molecular structure. The presence of the internal carbon-carbon double bond in the maleate group provides a site for polymerization. However, maleate esters are generally known to exhibit suppressed homopolymerization tendencies via a free-radical mechanism. researchgate.netrsc.org This reluctance to homopolymerize is often attributed to steric hindrance caused by the two bulky tridecyl ester groups surrounding the double bond, which impedes the approach of propagating radical chains.

Despite the low reactivity in homopolymerization, dialkyl maleates can undergo copolymerization with other vinyl monomers. unlp.edu.ar The reactivity in these reactions is highly dependent on the nature of the comonomer. Furthermore, under certain conditions, maleates can undergo isomerization to their trans-isomer, dialkyl fumarates. researchgate.netrsc.org This isomerization is significant because fumarates are much more reactive towards radical polymerization. researchgate.netresearchgate.net The isomerization can be catalyzed by substances like amines or thiols, effectively enabling a pathway known as monomer-isomerization radical polymerization. researchgate.netrsc.orgrsc.org In this process, the maleate is converted in-situ to the more reactive fumarate (B1241708), which then readily polymerizes. rsc.org The long tridecyl chains of ditridecyl maleate would also influence the properties of the resulting polymer, potentially imparting increased flexibility and a lower glass transition temperature.

Impact of Alkyl Chain Length on Performance Characteristics

The length of the alkyl chains in dialkyl maleates is a critical determinant of their performance characteristics, particularly when used as plasticizers. Research on a series of dialkyl maleates and similar diesters has shown a clear correlation between alkyl chain length and properties such as plasticizing efficiency, volatility, and migration resistance. researchgate.netacs.org

Generally, as the alkyl chain length increases from short chains (like ethyl) to medium chains (like hexyl or octyl), the plasticizing efficiency improves. researchgate.netmdpi.comnih.gov Longer alkyl chains act as "spacers" between polymer chains, such as in Polyvinyl Chloride (PVC), increasing the free volume and allowing for greater polymer chain mobility. acs.orgmdpi.com This results in a lower glass transition temperature (Tg) and increased flexibility of the plasticized material. researchgate.netacs.org Studies have indicated that maleates with alkyl chain lengths of four to six carbons exhibit a high plasticization effect. scispace.com

However, there is an optimal chain length. As the chains become excessively long, as in ditridecyl maleate (C13), a few counteracting effects can emerge. While very long chains are excellent at creating free volume, the increased molecular weight of the plasticizer means that at a given weight percentage, there are fewer plasticizer molecules available to interact with the polymer chains. mdpi.com This can lead to a slight decrease in plasticizing efficiency compared to optimal medium-chain maleates. mcmaster.ca On the other hand, longer alkyl chains significantly decrease the volatility and migration tendency of the plasticizer from the polymer matrix, which is a crucial advantage for long-term performance and stability. acs.org

Table 1: Effect of Alkyl Chain Length on Dialkyl Maleate Properties

| Property | Short Alkyl Chains (e.g., C2-C4) | Medium Alkyl Chains (e.g., C6-C8) | Long Alkyl Chains (e.g., C13) |

|---|---|---|---|

| Plasticizing Efficiency | Moderate | High scispace.com | Moderate to High |

| Volatility | High | Moderate | Low acs.org |

| Migration Resistance | Low | Moderate | High |

| Tg Reduction | Moderate | Very Effective acs.org | Effective |

Influence of Molecular Architecture on Plasticizing Efficacy

The key architectural features of ditridecyl maleate and their influence are:

Polar Core: The ester groups (-COO-) in the maleate moiety provide polarity, which is essential for compatibility with polar polymers like PVC. This interaction helps to anchor the plasticizer molecule between the polymer chains.

Nonpolar Alkyl Chains: The two long (C13) tridecyl "legs" are nonpolar. These aliphatic chains are responsible for the "spacing" effect, pushing the PVC chains apart and creating free volume. acs.orgmdpi.com This increased free volume allows segments of the polymer chains to move more freely, which is the essence of plasticization. semanticscholar.org

Size and Linearity: The large molecular size and the long, linear nature of the tridecyl chains contribute significantly to the permanence of the plasticizer. Larger molecules diffuse more slowly through the polymer matrix, leading to lower migration and extraction rates, which enhances the durability of the final product. Studies on similar diesters confirm that increasing the leg length leads to plasticizers that are less mobile. scispace.com

Computational Chemistry Approaches to Structure-Property Prediction

Computational chemistry provides powerful tools to predict and understand the structure-property relationships of molecules like ditridecyl maleate at an atomic level, often preceding or complementing experimental work.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For molecules like ditridecyl maleate, DFT can be employed to calculate a range of properties that govern its reactivity and interactions.

DFT studies on similar molecules, such as dimethyl maleate, have been used to investigate reaction mechanisms, like its isomerization to the fumarate form or its participation in cycloaddition reactions. unibas.itresearchgate.net Such calculations can determine activation energies and the stability of reaction intermediates, providing insight into the likelihood and pathways of chemical transformations. unibas.it For instance, DFT can predict the spectra of reaction intermediates, which can then be used to help interpret experimental measurements. sumitomo-chem.co.jp While specific DFT studies focused solely on ditridecyl maleate are not widely published, the principles are directly applicable. DFT could be used to model the interaction energy between ditridecyl maleate and a PVC segment, helping to quantify its compatibility and understand the nature of the intermolecular forces at play.

Molecular Dynamics Simulations in Polymer-Plasticizer Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD is particularly well-suited for investigating polymer-plasticizer systems, as it can model how the components mix and interact on a molecular scale. acs.orgsemanticscholar.org

In the context of ditridecyl maleate and PVC, MD simulations can:

Predict Compatibility: By simulating the mixing of plasticizer and polymer molecules, MD can calculate parameters like the Flory-Huggins interaction parameter (χ) and cohesive energy density, which are direct measures of miscibility. researchgate.netresearchgate.net

Model Plasticization: Simulations can visually and quantitatively demonstrate how plasticizer molecules increase the fractional free volume in the polymer matrix. acs.orgsemanticscholar.org This allows researchers to connect the plasticizer's molecular architecture to its effect on the polymer's physical state.

Determine Glass Transition Temperature (Tg): By simulating the cooling of a polymer-plasticizer blend, MD can predict the Tg, a key indicator of plasticizer efficiency. mcmaster.catandfonline.com The predicted Tg values from simulations often show good agreement with experimental data. tandfonline.com

Estimate Migration: MD can be used to calculate the diffusion coefficient of the plasticizer within the polymer matrix. acs.org This provides a direct prediction of the plasticizer's tendency to migrate, a critical performance characteristic. For a large molecule like ditridecyl maleate, simulations would be expected to show a low diffusion coefficient, confirming its high permanence. mcmaster.ca

Theoretical Frameworks for Structure-Property Correlations

Several theoretical frameworks are used to formalize the relationship between the chemical structure of a plasticizer and its observed properties.

Flory-Huggins Theory: This is a fundamental model in polymer science that describes the thermodynamics of polymer solutions, including polymer-plasticizer blends. numberanalytics.comosti.gov The theory introduces the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the polymer and the plasticizer. osti.govdtic.mil A lower χ value indicates better compatibility. osti.gov This parameter can be determined experimentally or calculated via computational methods and provides a theoretical basis for assessing the miscibility of a pair like PVC and ditridecyl maleate. core.ac.uk

Free Volume Theory: This is one of the most accepted theories explaining the mechanism of plasticization. semanticscholar.org It posits that the flexibility of a polymer is dependent on the amount of "free volume" (the space not occupied by the polymer chains themselves). Plasticizers work by increasing this free volume, which lowers the Tg and allows for easier polymer chain segment motion. acs.orgmdpi.com The large, bulky tridecyl chains of ditridecyl maleate are particularly effective at creating free volume.

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical tools that attempt to correlate the chemical structure of a molecule with a specific property. nih.govnih.gov In the context of plasticizers, a QSPR model would use a set of calculated molecular descriptors (representing features like size, shape, and electronic properties) for a series of plasticizers. nih.gov It would then use statistical methods, such as multiple linear regression, to build a mathematical equation that predicts a target property, like the lowering of Tg or migration resistance. nih.govuakron.edu Such models can be used to screen potential new plasticizer molecules and to understand which structural features are most important for a desired performance characteristic. nih.govresearchgate.net For example, descriptors related to molecular branching have been shown to be important in predicting plasticization performance. nih.gov

Advanced Analytical Techniques for Characterization of Ditridecyl Maleate and Its Polymers

Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of non-destructive techniques to probe the molecular characteristics of ditridecyl maleate (B1232345) and its polymers. numberanalytics.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. numberanalytics.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. For dialkyl maleates, IR spectroscopy can confirm the presence of key functional groups. globalspec.com The analysis of IR spectra for similar diester compounds provides a basis for identifying characteristic absorption bands.

Key IR Absorption Bands for Esters:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C=O Stretching | 1720-1750 | Strong absorption characteristic of the ester carbonyl group. |

| C-O Stretching | 1100-1300 | Strong absorption related to the stretching of the ester C-O bonds. |

| C-H Stretching (alkyl) | 2850-2960 | Absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the tridecyl chains. |

| C=C Stretching | ~1640 | A weaker absorption indicating the carbon-carbon double bond in the maleate moiety. |

These characteristic peaks in the IR spectrum serve as a fingerprint for the maleate ester structure. researchgate.net For polymers of ditridecyl maleate, changes in the intensity or position of the C=C stretching band can be used to monitor the extent of polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure and connectivity of atoms. numberanalytics.commeasurlabs.com Both ¹H and ¹³C NMR are instrumental in the characterization of ditridecyl maleate.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a complete picture of the proton environment. For ditridecyl maleate, specific proton signals are expected:

Vinyl Protons: The two protons on the carbon-carbon double bond of the maleate group typically appear as a singlet or a pair of doublets in a specific region of the spectrum.

Methylene (B1212753) Protons adjacent to Oxygen: The protons of the -CH₂- groups directly attached to the ester oxygen atoms will have a characteristic chemical shift.

Alkyl Chain Protons: The numerous protons of the two tridecyl chains will appear as a complex set of overlapping signals in the upfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov Key signals in the ¹³C NMR spectrum of ditridecyl maleate would include:

Carbonyl Carbons: Resonances for the two equivalent ester carbonyl carbons.

Olefinic Carbons: Signals for the two carbons involved in the C=C double bond.

Methylene Carbons adjacent to Oxygen: The carbon atoms of the -CH₂- groups bonded to the ester oxygens.

Alkyl Chain Carbons: A series of signals corresponding to the different carbon environments within the tridecyl chains.

Advanced 2D NMR techniques, such as COSY and HMQC, can be employed to establish correlations between different protons and between protons and their attached carbons, respectively, further confirming the structure of the molecule and its polymers.

Illustrative ¹H NMR Data for a Dialkyl Maleate (Dimethyl Maleate):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| =CH | 6.28 | s |

| OCH₃ | 3.75 | s |

Note: This data for dimethyl maleate is illustrative. The chemical shifts for ditridecyl maleate will differ due to the longer alkyl chains, but the general regions for the vinyl and ester-adjacent methylene protons will be informative.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the C=C bond in maleate esters and their polymers. ias.ac.inresearchgate.net The Raman spectrum of a molecule serves as a unique "fingerprint." researchgate.net

A study on ethyl maleate and ethyl fumarate (B1241708), geometric isomers, highlighted differences in their Raman spectra, particularly in the region associated with the C=O double bond vibrations. aps.org For ditridecyl maleate, the C=C stretching vibration is expected to produce a strong and characteristic Raman band. ias.ac.in The intensity of this band can be used to quantify the degree of unsaturation and monitor polymerization reactions. researchgate.net

Characteristic Raman Shifts for Maleate Esters:

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C=C Stretching | ~1640-1660 |

| C=O Stretching | ~1730-1740 |

Chromatographic Separation and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. illinois.edulibretexts.org For the analysis of ditridecyl maleate and its polymers, gas and liquid chromatography are particularly important.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rqmplus.comdphen1.com It is well-suited for the analysis of volatile and thermally stable compounds like ditridecyl maleate.

In GC, the sample is vaporized and injected into a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. rqmplus.com The mass spectrum serves as a molecular fingerprint that can be used for definitive identification by comparing it to spectral libraries. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is ideal for the analysis of less volatile compounds and polymers. researchgate.netresearchgate.netnih.gov HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu

For the analysis of ditridecyl maleate and its oligomers, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. More nonpolar compounds, like ditridecyl maleate, will be retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate components with a wide range of polarities. sielc.compurkh.com

For the analysis of high molecular weight polymers of ditridecyl maleate, Size-Exclusion Chromatography (SEC), a type of HPLC, is the method of choice. purkh.com SEC separates molecules based on their size in solution. Larger polymer molecules elute from the column faster than smaller ones. This technique is invaluable for determining the molecular weight distribution of a polymer sample. researchgate.net

Typical HPLC Conditions for Polymer Analysis:

| Parameter | Description |

| Column | Size-Exclusion or Reversed-Phase C18 |

| Mobile Phase | A mixture of organic solvents like acetonitrile (B52724) and water, or tetrahydrofuran (B95107) for SEC. sielc.compurkh.com |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for polymers; UV detector if the compound has a chromophore. |

| Flow Rate | Typically 0.5 - 2.0 mL/min. |

By employing these advanced analytical techniques, a comprehensive understanding of the chemical structure, purity, and polymeric properties of ditridecyl maleate can be achieved.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov These methods are crucial for characterizing polymers, providing insights into their thermal stability, phase transitions, and compositional properties. openaccessjournals.comopenaccessjournals.com

Differential Scanning Calorimetry (DSC) in Polymer Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers. eag.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This analysis provides critical information about the thermal transitions of a polymer, which are essential for determining processing parameters and predicting material performance. eag.comtorontech.com

Key thermal events identifiable by DSC in polymers include the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netpressbooks.pub The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.detainstruments.com The melting temperature (Tm) is the point at which a crystalline polymer transitions to a viscous liquid, while the crystallization temperature (Tc) is observed upon cooling from the melt, indicating the temperature at which the polymer chains organize into ordered crystalline structures. researchgate.net The enthalpy changes associated with these transitions can be used to determine the degree of crystallinity of a semicrystalline polymer. researchgate.netpressbooks.pub

For instance, in the study of polylactide (PLA)-based composites, DSC is used to evaluate how additives affect these thermal properties. The analysis typically involves a first heating scan to observe the properties of the as-processed material, a cooling scan, and a second heating scan to characterize the thermal behavior after erasing the previous thermal history. mdpi.com Changes in Tg can indicate miscibility in polymer blends, while shifts in Tm and Tc can reveal effects on the crystalline structure. scielo.brresearchgate.net

The following table presents typical data obtained from a DSC analysis of a polymer and its composites, illustrating the key parameters measured.

Table 1: Example of DSC Analysis Results for a Polymer and its Composites This table presents representative data for Polylactide (PLA) and its composites before (0) and after 180 days of incubation in 0.9% NaCl solution, based on findings from similar polymer studies. mdpi.com

| Material | Condition | Tg (°C) | Tc (°C) | Tm (°C) | Xc (%) |

|---|---|---|---|---|---|

| Pure PLA | 0 days | 60.1 | 115.4 | 148.8 | 35.8 |

| 180 days | 55.4 | 105.1 | 151.8 | 45.1 | |

| PLA-5%Fe | 0 days | 59.8 | 110.5 | 146.9 | 38.2 |

| 180 days | 54.9 | 104.7 | 151.7 | 46.5 | |

| PLA-5%Mg | 0 days | 59.5 | 112.7 | 148.1 | 37.5 |

Thermogravimetric Analysis (TGA) for Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. researchgate.net It works by continuously measuring the mass of a sample as it is heated at a constant rate. openaccessjournals.comopenaccessjournals.com The resulting data, plotted as a thermogram (mass vs. temperature), reveals the temperatures at which the material decomposes. openaccessjournals.com The first derivative of this curve, known as the DTG curve, highlights the temperatures of maximum decomposition rates. researchgate.net

TGA is widely used to compare the thermal stability of different polymers and to understand how additives or chemical modifications influence their degradation profile. nih.govscielo.br For polymers containing maleate esters, TGA can elucidate the decomposition stages. For example, studies on other maleate-containing compounds have shown distinct mass loss steps corresponding to the cleavage of different parts of the molecule. nih.gov In the context of copolymers or modified polymers, such as those produced by grafting maleic anhydride (B1165640), TGA can demonstrate an increase in thermal stability compared to the base polymer. researchgate.net The analysis can identify the onset temperature of decomposition and the percentage of residual mass at high temperatures, which is often related to char formation. scielo.br

The thermal decomposition process for complex polymers can occur in multiple stages. For instance, research on copolymers has identified distinct decomposition steps through TGA, which are then correlated with the degradation of individual components within the polymer structure. scielo.brsemanticscholar.org

Below is a table summarizing typical findings from a TGA study, showing decomposition temperatures for a modified polymer system.

Table 2: Thermal Decomposition Data from TGA for a Maleate-Grafted Polymer System This table is based on representative findings for cyclized natural rubber (CNR) grafted with maleic anhydride and cross-linked with divinylbenzene (B73037) (DVB), demonstrating how TGA quantifies thermal stability. researchgate.net

| Sample | Onset Temp. (°C) | Midpoint Temp. (°C) | Endset Temp. (°C) |

|---|---|---|---|

| Maleated CNR | 383.12 | 451.78 | 489.41 |

| Maleated CNR + 0.5 mol DVB | 401.25 | 465.91 | 501.62 |

| Maleated CNR + 1.0 mol DVB | 415.88 | 478.13 | 514.39 |

| Maleated CNR + 2.0 mol DVB | 422.47 | 489.55 | 520.82 |

Microstructural and Morphological Analysis

The performance and properties of polymeric materials are intrinsically linked to their structure and morphology at the micro- and nanoscale. Advanced microscopy techniques are indispensable for visualizing these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of solid materials at high magnification. pressbooks.pubcarleton.edu It operates by scanning a sample's surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's texture and composition. carleton.edu SEM provides detailed, three-dimensional-like images that are crucial for understanding the microstructure of polymers. azom.com

In the context of polymers containing ditridecyl maleate, SEM is utilized to observe the morphology of the resulting materials. For example, the microstructure of vinyl-based polymers incorporating ditridecyl maleate has been characterized using SEM. googleapis.com This type of analysis can reveal the distribution of different phases in a polymer blend, the size and shape of particles in a composite, or the surface texture of a polymer film. pressbooks.pubazom.com SEM is also valuable for assessing the extent of degradation on a polymer surface or for comparing the morphologies of different polymer formulations. pressbooks.pub The technique requires minimal sample preparation for observing surface features, although non-conductive samples may require a thin conductive coating to prevent charge buildup. azom.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. scielo.br It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. nanosurf.com By measuring the deflection of the cantilever due to forces between the tip and the surface (such as van der Waals forces), a detailed map of the surface topography is generated. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ditridecyl maleate |

| Polylactide (PLA) |